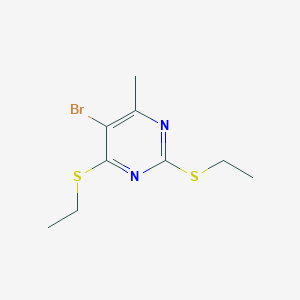
5-Bromo-2,4-bis(ethylsulfanyl)-6-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2,4-bis(ethylsulfanyl)-6-methylpyrimidine: is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-bis(ethylsulfanyl)-6-methylpyrimidine typically involves the following steps:
Starting Material: The synthesis begins with a pyrimidine derivative.
Ethylsulfanyl Substitution: The ethylsulfanyl groups are introduced at the 2 and 4 positions through nucleophilic substitution reactions using ethylthiol.
Methylation: The methyl group at the 6-position is introduced using a methylating agent such as methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The ethylsulfanyl groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 2,4-bis(ethylsulfanyl)-6-methylpyrimidine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Sodium ethoxide or potassium tert-butoxide in an appropriate solvent.
Major Products:
Oxidation: 5-Bromo-2,4-bis(ethylsulfonyl)-6-methylpyrimidine.
Reduction: 2,4-bis(ethylsulfanyl)-6-methylpyrimidine.
Substitution: 5-Amino-2,4-bis(ethylsulfanyl)-6-methylpyrimidine.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Antimicrobial Activity: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Bromo-2,4-bis(ethylsulfanyl)-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethylsulfanyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
- 5-Bromo-2,4-bis(methylsulfanyl)-6-methylpyrimidine
- 5-Bromo-2,4-bis(ethylsulfanyl)pyrimidine
- 5-Bromo-2,4-bis(ethylsulfanyl)-6-chloropyrimidine
Comparison:
- 5-Bromo-2,4-bis(methylsulfanyl)-6-methylpyrimidine: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups, leading to different reactivity and biological activity.
- 5-Bromo-2,4-bis(ethylsulfanyl)pyrimidine: Lacks the methyl group at the 6-position, which may affect its binding affinity and specificity.
- 5-Bromo-2,4-bis(ethylsulfanyl)-6-chloropyrimidine: Contains a chlorine atom instead of a methyl group at the 6-position, resulting in different chemical and biological properties.
The unique combination of bromine, ethylsulfanyl, and methyl groups in 5-Bromo-2,4-bis(ethylsulfanyl)-6-methylpyrimidine makes it a distinct compound with specific applications and reactivity profiles.
特性
CAS番号 |
93238-49-4 |
|---|---|
分子式 |
C9H13BrN2S2 |
分子量 |
293.3 g/mol |
IUPAC名 |
5-bromo-2,4-bis(ethylsulfanyl)-6-methylpyrimidine |
InChI |
InChI=1S/C9H13BrN2S2/c1-4-13-8-7(10)6(3)11-9(12-8)14-5-2/h4-5H2,1-3H3 |
InChIキー |
BMVJXNZFTVMULM-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NC(=NC(=C1Br)C)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



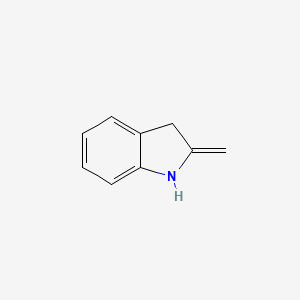

![Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate](/img/structure/B14369737.png)

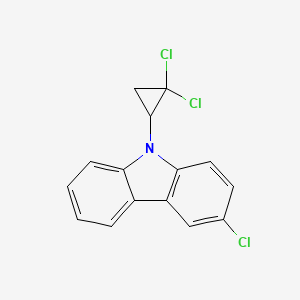
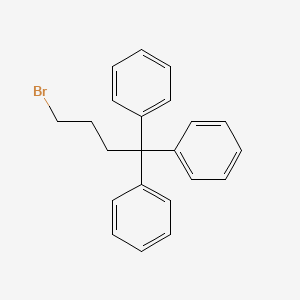
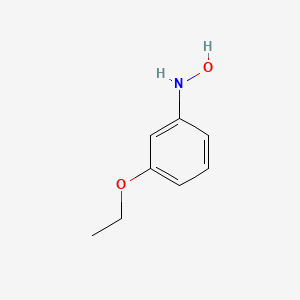
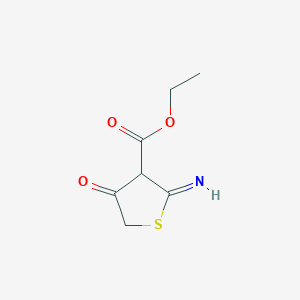

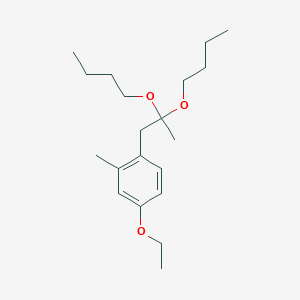
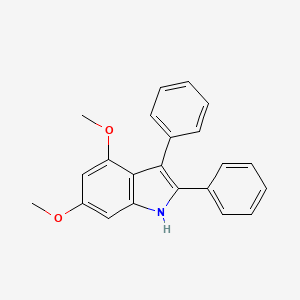

![Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-](/img/structure/B14369799.png)
